furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a tetrazole moiety, and a piperazine ring
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized using sodium azide and triethyl orthoformate under acidic conditions.
Attachment of the Tetrazole to Piperazine: The tetrazole derivative is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling with Furan-2-yl Methanone: The final step involves coupling the piperazine-tetrazole intermediate with furan-2-yl methanone using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: The nitro group in the tetrazole moiety can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation of the furan ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing nitro groups.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions on the piperazine ring.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has shown potential in various bioassays, indicating possible applications as an antimicrobial, antifungal, or anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising lead compound for drug development .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(4-(3-nitrobenzenesulfonyl)piperazin-1-yl)methanone: Similar structure but with a nitro group instead of a tetrazole.
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: Contains a furan ring and a pyrazole moiety.
Uniqueness
Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the tetrazole ring, which imparts distinct biological properties and enhances its potential as a pharmaceutical agent .
Properties
IUPAC Name |
furan-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVZKDWRGLRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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